Research suggests that (-)-Citronellol may possess anti-inflammatory and antioxidant properties. Studies have demonstrated its ability to reduce inflammation and oxidative stress in animal models [2, 3]. These properties could be beneficial in managing conditions like inflammatory diseases and neurodegenerative disorders.
[2] Effect of Geraniol and Citronellol Essential Oils on the Biophysical Gating Properties of AMPA Receptors MDPI:
[3] Effect of citronellol on oxidative stress, neuroinflammation and autophagy pathways in an in vivo model of Parkinson's disease
[3] Effect of citronellol on oxidative stress, neuroinflammation and autophagy pathways in an in vivo model of Parkinson's disease
(-)-Citronellol, also known as 3,7-dimethyl-6-octen-1-ol, is a natural acyclic monoterpenoid. It exists as two enantiomers, with the (-)-isomer being particularly abundant in the essential oils of roses and geraniums, while the (+)-isomer is more commonly found in citronella oils. The chemical formula for (-)-citronellol is C₁₀H₂₀O, and its molecular weight is approximately 156.2652 g/mol . This compound is characterized by its pleasant floral aroma, making it a popular ingredient in perfumery and cosmetics.
The mechanism of action of (-)-citronellol for its various biological activities is still under investigation. However, some studies suggest that it disrupts the cell membranes of microbes and insects, leading to their death [].
For its fragrance properties, (-)-citronellol interacts with olfactory receptors in the nose, triggering the perception of a pleasant floral scent.
Research indicates that (-)-citronellol possesses a range of biological activities. It exhibits antifungal properties effective against strains such as Trichophyton rubrum and Candida albicans, making it a potential candidate for therapeutic applications . Furthermore, it has been noted for its insect-repelling characteristics, contributing to its use in commercial insect repellents . Some studies also suggest that it may have anti-inflammatory and analgesic effects, although further research is needed to fully understand these properties .
The primary methods for synthesizing (-)-citronellol include:
(-)-Citronellol is widely utilized in various industries:
Several compounds share structural similarities with (-)-citronellol. These include:
Compound | Structure Type | Key Characteristics |
---|---|---|
Geraniol | Monoterpene Alcohol | Precursor to (-)-citronellol; floral aroma |
Nerol | Monoterpene Alcohol | Structural isomer of geraniol; also used in perfumery |
Linalool | Monoterpene Alcohol | Found in lavender; known for calming effects |
Citral | Monoterpene Aldehyde | Citrus aroma; used in flavoring and fragrance |
While many monoterpenes exhibit floral scents, (-)-citronellol stands out due to its specific occurrence in rose oil and geraniums, contributing significantly to their characteristic fragrances. Its dual role as both a fragrance component and an insect repellent further enhances its commercial value compared to similar compounds like geraniol or linalool, which do not possess the same level of insect-repelling efficacy .
Irritant